Azathioprine sodium

Vue d'ensemble

Description

L'azathioprine sodique est un dérivé de l'azathioprine, un médicament immunosuppresseur principalement utilisé pour prévenir le rejet de greffe d'organe et pour traiter les maladies auto-immunes telles que la polyarthrite rhumatoïde, la maladie de Crohn et le lupus érythémateux disséminé . L'azathioprine sodique est un analogue de la purine qui interfère avec la synthèse de l'ADN et de l'ARN, inhibant ainsi la prolifération des cellules à division rapide, y compris les cellules immunitaires .

Méthodes De Préparation

L'azathioprine sodique est synthétisée par une série de réactions chimiques à partir de la 6-mercaptopurine. La voie de synthèse implique la réaction de la 6-mercaptopurine avec le chlorure de 1-méthyl-4-nitro-5-imidazole en présence d'une base pour former l'azathioprine. Ceci est suivi de la conversion de l'azathioprine en sa forme de sel de sodium . Les méthodes de production industrielle impliquent généralement une synthèse à grande échelle utilisant des conditions de réaction contrôlées pour garantir un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

Photodegradation with Sodium Thiosulfate

Azathioprine (AZA) reacts with sodium thiosulfate (ST) under UV light, leading to structural modifications in the purine ring and formation of oxidized products. Key evidence includes:

-

UV-VIS/PL Spectroscopy :

-

Vibrational Spectroscopy :

-

XPS Analysis :

-

Thermal Stability :

Table 1 : PL Intensity Changes in AZA:ST Mixtures

| ST Concentration (wt.%) | PL Intensity Increase (Fold) |

|---|---|

| 25 | 7 |

| 50 | 22 |

| 75 | 35 |

Metal Complex Formation

Azathioprine forms stable complexes with transition metals, altering its electronic structure and thermal behavior:

-

Proton NMR Shifts :

-

Thermal Decomposition :

-

DFT Studies :

Table 2 : Thermal Decomposition of Azathioprine-Metal Complexes

| Complex | Decomposition Steps | Temperature Range (°C) | Mass Loss (%) | Key Evolved Species |

|---|---|---|---|---|

| [C₉H₇N₇O₂SCl₂Cr]·3H₂O | 5 | 30–900 | 9–7.5 | H₂O, Cl₂, NO₂, CH₄ |

| [C₉H₇N₇O₂SCl₂Zn]·3H₂O | 4 | 30–622 | 3–62 | H₂O, Cl₂, NO₂ |

Mechanistic Insights

-

Photodegradation Pathway :

ST acts as a reductant, facilitating AZA oxidation via radical intermediates. This results in C=O bond formation and purine ring distortion . -

Metal Binding Preferences :

AZA preferentially binds metals through N7 and N9 positions on the purine ring, as evidenced by NMR shifts and DFT electrostatic potential maps .

These findings highlight azathioprine sodium’s reactivity under photolytic and coordination conditions, with implications for drug stability and metal-mediated biological interactions.

Applications De Recherche Scientifique

Indications and Uses

Azathioprine sodium is primarily indicated for:

- Prevention of Renal Transplant Rejection : It is commonly used as part of a combination therapy to prevent organ rejection in kidney transplant recipients. The drug helps suppress the immune response that can lead to graft rejection .

- Management of Autoimmune Diseases : Conditions such as rheumatoid arthritis, systemic lupus erythematosus, and Crohn's disease are treated with azathioprine to reduce inflammation and immune activity .

- Dermatological Conditions : Azathioprine has been effective in treating chronic cutaneous lupus erythematosus and leukocytoclastic vasculitis, particularly in patients who do not respond adequately to conventional therapies .

Case Studies

-

Chronic Cutaneous Lupus Erythematosus :

- A study involving six patients with chronic cutaneous lupus erythematosus demonstrated that three patients achieved near-complete clearance of skin lesions after azathioprine treatment, allowing for reduced corticosteroid dosages. However, adverse effects such as pancreatitis and drug-induced fever were noted in some cases .

- Kidney Transplant Patients :

- Autoimmune Disorders :

Risks and Adverse Effects

While azathioprine is effective, it carries risks of serious side effects:

- Increased Cancer Risk : Long-term use has been associated with an elevated risk of lymphomas and skin cancers .

- Bone Marrow Suppression : This can lead to leukopenia or thrombocytopenia, necessitating regular monitoring of blood counts during therapy .

- Gastrointestinal Toxicity : Patients may experience nausea, vomiting, or diarrhea, which can lead to treatment discontinuation in some cases .

Summary Table of Applications

Mécanisme D'action

Azathioprine sodium exerts its effects by being converted into 6-mercaptopurine, which is then metabolized into active thioguanine nucleotides. These nucleotides incorporate into DNA and RNA, disrupting their synthesis and function. This leads to the inhibition of cell proliferation, particularly in rapidly dividing immune cells . The molecular targets include enzymes involved in purine synthesis, such as hypoxanthine-guanine phosphoribosyltransferase and thiopurine methyltransferase .

Comparaison Avec Des Composés Similaires

L'azathioprine sodique est comparée à d'autres analogues de la purine tels que la mercaptopurine et la thioguanine. Bien que les trois composés inhibent la synthèse des purines, l'azathioprine sodique est unique dans sa capacité à être convertie en 6-mercaptopurine, offrant un double mécanisme d'action . Des composés similaires incluent :

Mercaptopurine : Utilisée principalement dans le traitement de la leucémie et des maladies inflammatoires de l'intestin.

Thioguanine : Utilisée dans le traitement de la leucémie myéloïde aiguë et d'autres tumeurs malignes hématologiques.

L'unicité de l'azathioprine sodique réside dans sa double voie de conversion, offrant un spectre plus large d'activité immunosuppressive .

Activité Biologique

Azathioprine sodium is a pro-drug that exhibits significant immunosuppressive properties, primarily used in the treatment of autoimmune diseases and organ transplantation. This article delves into its biological activity, mechanisms of action, clinical applications, and relevant case studies.

This compound functions by inhibiting purine synthesis, which is crucial for the proliferation of lymphocytes. The drug is metabolized to 6-mercaptopurine, which subsequently produces active metabolites, particularly 6-thioguanine nucleotides (6-TGN). These metabolites interfere with DNA synthesis and induce apoptosis in T and B cells, leading to immunosuppression. The key steps in its metabolism are summarized in the table below:

| Metabolite | Pathway | Function |

|---|---|---|

| Azathioprine | Pro-drug | Converted to 6-mercaptopurine |

| 6-Mercaptopurine | Non-enzymatic conversion | Precursor to active metabolites |

| 6-Thioguanine triphosphate (6-TGTP) | Active metabolite | Inhibits lymphocyte proliferation |

| 6-Methylmercaptopurine (6-MMP) | Alternative pathway | Less effective in immunosuppression |

Clinical Applications

This compound is primarily indicated for:

- Organ Transplantation : To prevent rejection.

- Autoimmune Disorders : Such as rheumatoid arthritis, Crohn's disease, and ulcerative colitis.

- Multiple Sclerosis : Emerging evidence suggests efficacy in managing relapsing forms of multiple sclerosis.

Case Study: Efficacy in Multiple Sclerosis

A study published in JAMA Neurology evaluated the efficacy of azathioprine in patients with relapsing-remitting multiple sclerosis (RRMS). The findings indicated a significant reduction in new brain lesions as observed through MRI scans. Specifically:

- Reduction in Gd+ Lesions : The median number of Gd+ lesions decreased significantly (P<.001).

- Lymphocyte Count : Treatment reduced the mean blood lymphocyte count to 57% of baseline levels.

- Adverse Events : Most were transient and manageable through dose adjustments .

Pharmacogenomics

The metabolism of azathioprine is significantly influenced by genetic factors, particularly variations in the thiopurine S-methyltransferase (TPMT) gene. Patients with certain TPMT alleles exhibit reduced metabolism of azathioprine, leading to increased toxicity. This necessitates careful monitoring and potential dose adjustments based on TPMT genotype testing .

Adverse Effects

While this compound is effective, it carries risks including:

Propriétés

Numéro CAS |

55774-33-9 |

|---|---|

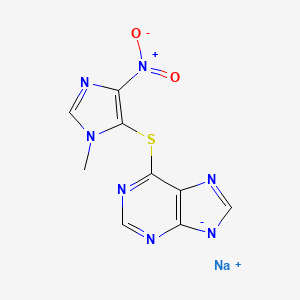

Formule moléculaire |

C9H7N7NaO2S |

Poids moléculaire |

300.26 g/mol |

Nom IUPAC |

sodium;6-(3-methyl-5-nitroimidazol-4-yl)sulfanylpurin-9-ide |

InChI |

InChI=1S/C9H7N7O2S.Na/c1-15-4-14-7(16(17)18)9(15)19-8-5-6(11-2-10-5)12-3-13-8;/h2-4H,1H3,(H,10,11,12,13); |

Clé InChI |

OEMACMAHBHOELV-UHFFFAOYSA-N |

SMILES |

CN1C=NC(=C1SC2=NC=NC3=C2N=C[N-]3)[N+](=O)[O-].[Na+] |

SMILES canonique |

CN1C=NC(=C1SC2=NC=NC3=C2NC=N3)[N+](=O)[O-].[Na] |

Numéros CAS associés |

446-86-6 (Parent) |

Synonymes |

Azathioprine Azathioprine Sodium Azathioprine Sodium Salt Azathioprine Sulfate Azothioprine Immuran Imuran Imurel Sodium, Azathioprine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.